molecular formula C9H15NO2 B13000585 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B13000585
M. Wt: 169.22 g/mol
InChI Key: GFHNIRGMDCEFCX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)bicyclo[410]heptane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[410]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether . This reaction forms the bicyclo[4.1.0]heptane core, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and spatial orientation that can influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

6-(aminomethyl)bicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-5-9-2-1-6(8(11)12)3-7(9)4-9/h6-7H,1-5,10H2,(H,11,12)

InChI Key

GFHNIRGMDCEFCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1C(=O)O)CN

Origin of Product

United States

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